molecular formula C25H20N2O4S2 B2587441 N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868676-10-2

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2587441
CAS RN: 868676-10-2
M. Wt: 476.57
InChI Key: GOJXTXUQGDFKTF-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide, also known as BPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. BPTP belongs to the class of compounds known as thiazoles and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • Research on the synthesis and characterization of similar compounds, such as 1,2,4-triazole-3-thione derivatives obtained from intramolecular cyclization of acylthiosemicarbazides containing diphenyl sulfone moieties, showcases the importance of these processes in the development of new heterocyclic compounds. The structural elucidation of these compounds was achieved through various spectral methods, highlighting the complexity and precision required in chemical synthesis (Cretu et al., 2010).

Antimicrobial and Anticancer Evaluation

  • Studies on benzene sulfonamide derivatives synthesized for antimicrobial and anticancer evaluations demonstrate the therapeutic potential of these compounds. Notably, specific derivatives showed significant effectiveness against microbial strains and cancer cell lines, underscoring the relevance of these compounds in the development of new treatments (Kumar et al., 2014).

Antiviral and Antifungal Applications

  • The design and synthesis of paeonol-phenylsulfonyl derivatives, for instance, highlight the ongoing efforts to develop potent antiviral agents against HBV. The optimization of these derivatives led to compounds with high selectivity indexes, indicating promising leads for antiviral medication development (Huang et al., 2016).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S2/c28-21(16-17-33(30,31)20-14-8-3-9-15-20)26-25-27-22(18-10-4-1-5-11-18)24(32-25)23(29)19-12-6-2-7-13-19/h1-15H,16-17H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJXTXUQGDFKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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